
Methyl 2-(2,2,2-trifluoroacetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,2,2-trifluoroacetyl)benzoate: is an organic compound with the molecular formula C10H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,2,2-trifluoroacetyl)benzoate typically involves the reaction of methyl benzoate with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,2,2-trifluoroacetyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 2-(2,2,2-trifluoroacetyl)benzoic acid.
Reduction: 2-(2,2-difluoroacetyl)benzoate or 2-(2-fluoroacetyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2,2,2-trifluoroacetyl)benzoate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also explored for its potential use in drug development due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Methyl 2-(2,2,2-trifluoroacetyl)benzoate involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 4-(2,2,2-trifluoroacetyl)benzoate
- Ethyl 2-(2,2,2-trifluoroacetyl)benzoate
- 2-(2,2,2-trifluoroacetyl)benzoic acid
Uniqueness: Methyl 2-(2,2,2-trifluoroacetyl)benzoate is unique due to the position of the trifluoromethyl group on the benzoate ester. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and analogs .
Properties
Molecular Formula |
C10H7F3O3 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-5-3-2-4-6(7)8(14)10(11,12)13/h2-5H,1H3 |
InChI Key |
RCGDAKWSZGHYND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


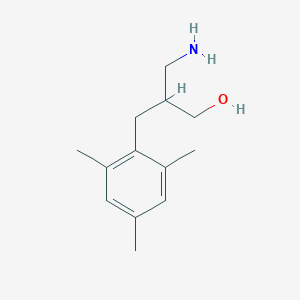

![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
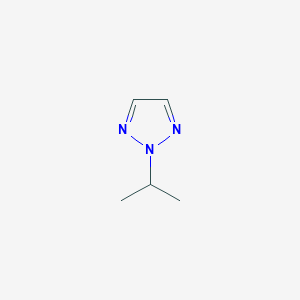

![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
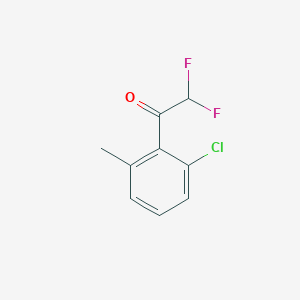

![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
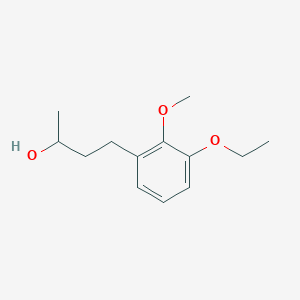
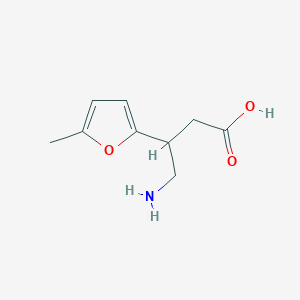

![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
